5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one

Physicochemical profiling CNS drug design Lipophilicity

5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 1228678-18-9) is a bicyclic indanone derivative featuring a unique 5-chloro-6-hydroxy substitution pattern on the fused benzene-cyclopentanone core. This small molecule (MW 182.60 g/mol, C9H7ClO2) serves as both a direct pharmacophore and a versatile synthetic intermediate, with a computed logP of 2.17 and a topological polar surface area (TPSA) of 37.3 Ų, placing it in a favorable property space for CNS drug discovery.

Molecular Formula C9H7ClO2
Molecular Weight 182.60 g/mol
Cat. No. B11909618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one
Molecular FormulaC9H7ClO2
Molecular Weight182.60 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=CC(=C(C=C21)Cl)O
InChIInChI=1S/C9H7ClO2/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,12H,1-2H2
InChIKeyCCCSPOWYKPZKTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one: A Dual-Functionalized Indanone Scaffold for Chemical Biology and Drug Discovery


5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 1228678-18-9) is a bicyclic indanone derivative featuring a unique 5-chloro-6-hydroxy substitution pattern on the fused benzene-cyclopentanone core. This small molecule (MW 182.60 g/mol, C9H7ClO2) serves as both a direct pharmacophore and a versatile synthetic intermediate, with a computed logP of 2.17 and a topological polar surface area (TPSA) of 37.3 Ų, placing it in a favorable property space for CNS drug discovery . Its orthogonal functional groups—a chloro substituent amenable to cross-coupling and a hydroxyl group enabling further derivatization—make it a strategic building block for medicinal chemistry programs targeting kinases, GPCRs, and epigenetic regulators [1].

Why 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one Cannot Be Replaced by Other Indanone Analogs


Indanone derivatives with seemingly minor substitution changes exhibit profoundly altered physicochemical properties and biological behavior. Simply interchanging 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one with 5-chloro-1-indanone (lacking the 6-OH) or 6-hydroxy-1-indanone (lacking the 5-Cl) alters lipophilicity, hydrogen-bonding capacity, and reactivity in ways that compromise both pharmacological activity and synthetic utility . The simultaneous presence of both electron-withdrawing (Cl) and hydrogen-bond-donating (OH) groups at adjacent positions on the indanone core creates a unique electronic and steric environment that cannot be recapitulated by mono-substituted analogs, making direct substitution without re-optimization unreliable for applications requiring this specific substitution pattern [1].

Quantitative Differentiation Evidence for 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one vs. Closest Analogs


Lipophilicity (LogP) Tuned for Optimal CNS Permeability vs. Mono-Substituted Analogs

The target compound's computed LogP of 2.17 occupies an intermediate value between the more lipophilic 5-chloro-1-indanone (LogP 2.47–2.78) and the more hydrophilic 6-hydroxy-1-indanone (LogP 1.52–1.82). This places it within the CNS-favorable LogP range of 2–3.5, whereas 6-hydroxy-1-indanone falls below this window, potentially compromising passive blood-brain barrier permeation . The 5-chloro-6-methoxy analog (LogP 2.48–2.91) overshoots into higher lipophilicity space associated with increased promiscuity and metabolic liability [1].

Physicochemical profiling CNS drug design Lipophilicity

Topological Polar Surface Area Differentiates CNS Multiparameter Optimization Profile

With a TPSA of 37.3 Ų, 5-chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one falls well below the 60–70 Ų threshold for brain penetration while retaining a hydrogen-bond donor (1 HBD) absent in both 5-chloro-1-indanone (TPSA 17.07, 0 HBD) and 5-chloro-6-methoxy-1-indanone (TPSA 26.3, 0 HBD) . In contrast, 5,6-dihydroxy-1-indanone (TPSA 57.53, 2 HBD) approaches the permeability limit, while 5-chloro-1-indanone's extremely low TPSA may promote excessive non-specific binding [1].

CNS MPO Drug-likeness Polar surface area

Synthetic Versatility: Orthogonal Functional-Group Reactivity vs. Mono-Functional Analogs

5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one bears two orthogonal reactive handles: the 5-chloro group enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) while the 6-hydroxyl group permits O-alkylation, esterification, or sulfonylation without mutual interference [1]. In contrast, 5-chloro-1-indanone lacks a hydroxyl diversification site, and 6-hydroxy-1-indanone lacks the halogen coupling handle, limiting both to single-vector elaboration. The 5-chloro-6-methoxy analog requires deprotection to access the free hydroxyl, adding a synthetic step and reducing atom economy .

Synthetic intermediate Cross-coupling Derivatization

Tyrosinase Inhibition: Class-Level Superiority of Hydroxy-Substituted Indanone Chalcones Over Kojic Acid

Although 5-chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one itself has not been directly assessed for tyrosinase inhibition, hydroxy-substituted 2,3-dihydro-1H-inden-1-one chalcone-like derivatives—sharing its core scaffold and hydroxyl pharmacophore—exhibit IC50 values of 8.2 µM and 12.3 µM against mushroom tyrosinase, significantly outperforming the clinical reference kojic acid (IC50 = 27.5 µM) [1]. The target compound's free 6-OH group is the critical pharmacophoric element absent in non-hydroxylated indanone analogs, rendering them inactive in this assay class .

Tyrosinase inhibition Depigmentation agents Skin disorders

Dopamine Receptor Affinity: Halogen-Hydroxyl Substitution Pattern Modulates Selectivity

Structure-activity relationship studies on trans-2-amino-5(6)-chloro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes demonstrate that introducing chlorine at the 5- or 6-position of a hydroxylated indane scaffold decreases both D1-like and D2-like dopamine receptor affinity compared to the parent 6(5)-hydroxy analog (Ki > 1000 nM for all chloro-hydroxy compounds vs. high affinity for non-chlorinated parent) [1]. This indicates that the chloro-hydroxy substitution pattern on 5-chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one may confer a selectivity filter against dopaminergic off-target activity when used as a building block for CNS-directed compounds [2].

Dopamine receptors CNS pharmacology Structure-activity relationship

Priority Procurement Scenarios for 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one


CNS Lead Optimization Programs Requiring Balanced LogP and TPSA

Medicinal chemistry teams optimizing CNS-penetrant kinase or GPCR inhibitors can use 5-chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one as a core scaffold that already resides within favorable physicochemical space (LogP 2.17, TPSA 37.3 Ų, 1 HBD). Unlike 5-chloro-1-indanone (LogP > 2.47, 0 HBD) or 5,6-dihydroxy-1-indanone (LogP 1.23, 2 HBD), this compound minimizes the need for property-modulating group additions that add molecular weight and synthetic complexity .

Parallel SAR Exploration at Two Orthogonal Diversification Vectors

For hit-to-lead campaigns requiring simultaneous exploration of two vectors (e.g., aryl diversification via Suzuki coupling at C5 and O-alkylation at C6), 5-chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one enables orthogonal sequential derivatization without protecting-group manipulation. This provides a strategic advantage over mono-functional analogs (5-chloro-1-indanone, 6-hydroxy-1-indanone) or the methoxy-protected variant that requires an additional deprotection step [1].

Tyrosinase Inhibitor Development for Dermatological Applications

Research groups pursuing depigmentation agents can employ 5-chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one as a precursor for chalcone-like derivatives that have demonstrated superior tyrosinase inhibition (IC50 8.2–12.3 µM) compared to the clinical standard kojic acid (IC50 27.5 µM). The essential 6-hydroxyl pharmacophore is pre-installed, avoiding the need for late-stage oxidation or demethylation required when starting from 5-chloro-1-indanone or 5-chloro-6-methoxy-1-indanone [2].

Dopamine-Sparing CNS Drug Discovery

For programs where dopaminergic off-target activity is a concern (e.g., anticholinesterase, anti-inflammatory, or kinase inhibitors), 5-chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one offers a scaffold with intrinsically reduced dopamine receptor affinity based on established SAR showing that chloro substitution of hydroxy-indanes diminishes D1/D2 binding by >10-fold. Non-halogenated 6-hydroxy-indanone lacks this built-in selectivity filter [3].

Quote Request

Request a Quote for 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.